N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Overview
Description
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methylphenyl)acetamide is 415.16781085 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on structurally related compounds emphasizes the synthesis of derivatives with potential biological activities. For instance, the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides involves converting aryl/aralkyl organic acids into a series of intermediates, culminating in compounds with elucidated structures through spectral data, indicating the complexity and versatility of synthetic routes for such molecules (Gul et al., 2017).
Antimicrobial Activity
Several studies focus on the antimicrobial potential of derivatives. For example, the antimicrobial activity of synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule suggests these compounds' efficacy against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This aligns with research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which identifies them as broad-spectrum antifungal agents, showcasing the potential for medical application in treating fungal infections (Bardiot et al., 2015).
Chemical Properties and Applications
The chemical and physical properties of related compounds have been extensively studied. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the structural basis that could influence biological activity and solubility (Galushchinskiy et al., 2017). Such structural analyses are essential for understanding the interaction mechanisms with biological targets.
Novel Synthetic Routes
Exploration of novel synthetic pathways is a key theme, with research detailing the chemoselective hydroxymethylation of 2-(2-oxo-2-arylethylthio)-N-(4H-1,2,4-triazol-3-yl)acetamides, leading to novel thiomorpholin-3-ones. This indicates the ongoing development of synthetic chemistry methods to access new compounds with potential biological or material applications (Krishnaraj & Muthusubramanian, 2012).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-7-25-17(13-18(26)21-16-6-4-5-15(2)12-16)22-23-20(25)29-14-19(27)24-8-10-28-11-9-24/h3-6,12H,1,7-11,13-14H2,2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMAXTXTQFHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=NN=C(N2CC=C)SCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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